molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B075671 2-Methylpyridine CAS No. 1333-41-1

2-Methylpyridine

Cat. No. B075671
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Patent
US05412020

Procedure details

pyridines, such as pyridine, methylpyridine, ethylpyridine, propylpyridine, dimethylpyridine, ethylmethylpyridine, trimethylpyridine, phenylpyridine, benzylpyridine and pyridine chloride;
[Compound]
Name
pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8](C1C=CC=CN=1)[CH3:9].C(C1C=CC=CN=1)CC.CC1C(C)=NC=CC=1.C(C1C(C)=NC=CC=1)C.CC1C=CN=C(C)C=1C.C1(C2C=CC=CN=2)C=CC=CC=1.C(C1C=CC=CN=1)C1C=CC=CC=1.[Cl-].N1C=CC=CC=1>N1C=CC=CC=1>[NH:3]1[C:2]2[C:1](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:9]=[CH:8]1 |f:8.9|

Inputs

Step One
Name
pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
pyridine chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=NC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=CC1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=NC=C1)C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05412020

Procedure details

pyridines, such as pyridine, methylpyridine, ethylpyridine, propylpyridine, dimethylpyridine, ethylmethylpyridine, trimethylpyridine, phenylpyridine, benzylpyridine and pyridine chloride;
[Compound]
Name
pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8](C1C=CC=CN=1)[CH3:9].C(C1C=CC=CN=1)CC.CC1C(C)=NC=CC=1.C(C1C(C)=NC=CC=1)C.CC1C=CN=C(C)C=1C.C1(C2C=CC=CN=2)C=CC=CC=1.C(C1C=CC=CN=1)C1C=CC=CC=1.[Cl-].N1C=CC=CC=1>N1C=CC=CC=1>[NH:3]1[C:2]2[C:1](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:9]=[CH:8]1 |f:8.9|

Inputs

Step One
Name
pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
pyridine chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=NC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC=CC1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=NC=C1)C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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